molecular formula C20H18ClFN2O4 B12171733 C20H18ClFN2O4

C20H18ClFN2O4

Cat. No.: B12171733
M. Wt: 404.8 g/mol
InChI Key: CSXQQIPKHDRBEC-UHFFFAOYSA-N
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Description

. This compound is a member of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-5-methyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione
  • 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione
  • 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C20H18ClFN2O4

Molecular Weight

404.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C20H18ClFN2O4/c1-27-17-7-12-5-6-24(20(26)9-13(12)8-18(17)28-2)11-19(25)23-14-3-4-16(22)15(21)10-14/h3-8,10H,9,11H2,1-2H3,(H,23,25)

InChI Key

CSXQQIPKHDRBEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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